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Compound of Interest

Compound Name: Methyl 2-(acetoxymethyl)acrylate

CAS No.: 30982-08-2

Cat. No.: B1599827

Get Quote

Executive Summary & Structural Context
Methyl 2-(acetoxymethyl)acrylate (CAS 30982-08-2) is a densely functionalized monomer

derived from the Morita-Baylis-Hillman (MBH) reaction. It serves as a critical intermediate in the

synthesis of functionalized polymers and pharmacophores. Its structure combines two distinct

ester functionalities—a conjugated methyl acrylate system and an allylic acetate moiety—

rendering its spectral signature unique and highly diagnostic.

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectral data for this compound. The data presented here synthesizes

experimental values from immediate precursors (hydroxymethyl analogs) with standard

substituent chemical shift increments (SCS), ensuring high predictive accuracy for identification

purposes.

Structural Logic & Connectivity
The molecule consists of a central

carbon framework. The spectral analysis must distinguish between:
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The Conjugated System: The acrylate double bond and its associated methyl ester.

The Allylic System: The methylene bridge and the acetate leaving group.

Synthesis Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying common impurities.

Primary Route: Acetylation of Methyl 2-(hydroxymethyl)acrylate (the primary MBH adduct of

methyl acrylate and formaldehyde). Common Impurities:

Residual Solvent: Dichloromethane or THF (used in acetylation).

Hydrolysis Product: Methyl 2-(hydroxymethyl)acrylate (broad OH stretch in IR, upfield shift of

allylic CH

in NMR).

Dimerization Byproducts: MBH adducts are prone to dimerization; look for complex multiplets

in the 2.5–3.5 ppm region (proton NMR).
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Figure 1: Synthesis pathway highlighting the origin of the acetoxymethyl moiety.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the "Rule of Three" for esters, but split due to the presence of

two distinct carbonyl environments.
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Band Assignment Protocol
Carbonyl Region (1700–1760 cm

): Expect a broadened or split carbonyl band. The conjugated unsaturated ester (acrylate)
typically absorbs at lower wavenumbers (~1720 cm

) compared to the saturated aliphatic ester (acetate, ~1740 cm

).

Olefinic Region (1630–1640 cm

): The C=C stretch is distinct but often less intense than the carbonyls.

Fingerprint Region: Strong C-O stretches are diagnostic.

Functional Group
Wavenumber (cm

)
Intensity Assignment Notes

Ester C=O 1745–1735 Strong
Acetate carbonyl

(saturated).

Ester C=O 1725–1715 Strong
Acrylate carbonyl

(conjugated).

C=C Alkene 1640–1635 Medium
Conjugated vinyl

stretch.

C-O Stretch 1240–1200 Very Strong
Acetate C-O-C

asymmetric stretch.

C-O Stretch 1150–1100 Strong
Acrylate ester C-O

stretch.

=C-H Stretch 2950–3000 Weak Vinylic protons.

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6]
Proton ( H) NMR Analysis
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The proton spectrum is characterized by four distinct signal sets. The key to confirming the

acetylation is the downfield shift of the allylic methylene protons compared to the hydroxyl

precursor.

Solvent: CDClngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-

star-inserted">

(Reference: 7.26 ppm)
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Proton
Environmen
t

Chemical
Shift (

, ppm)

Multiplicity Integration
Coupling (

)

Mechanistic
Insight

Olefinic H 6.35 – 6.45
Singlet (fine

d)
1H Hz

Trans to ester

group.

Deshielded

by anisotropy

of C=O.

Olefinic H 5.80 – 5.90
Singlet (fine

d)
1H Hz

Cis to ester

group.

Allylic -CH

-
4.75 – 4.85 Singlet 2H -

Diagnostic

Peak. Shifted

downfield

from ~4.2

ppm (OH

precursor)

due to

acetate

induction.

Methyl Ester 3.75 – 3.80 Singlet 3H -

Characteristic

methoxy

singlet.

Acetyl Methyl 2.05 – 2.15 Singlet 3H -

Distinct sharp

singlet for the

acetate CH

.

Carbon-13 ( C) NMR Analysis
The

C spectrum confirms the carbon skeleton. Note the presence of two quaternary carbonyl
signals.
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Solvent: CDCl

(Reference: 77.16 ppm)

Carbon
Environment

Shift (

, ppm)
Type Assignment Logic

Acetate C=O ~170.5 Quaternary
Typical saturated

ester carbonyl.

Acrylate C=O ~165.5 Quaternary

Conjugated ester

carbonyl (shielded

relative to saturated).

Quaternary Olefin ~136.0 Quaternary
The ipso carbon of the

acrylate system.

Terminal Olefin ~126.5 CH The terminal vinyl

carbon.

Allylic -CH

-
~62.5 CH Methylene bridge.

Methoxy -OCH ~52.0 CH Methyl ester carbon.

Acetyl -CH ~20.8 CH Acetate methyl

carbon.

Experimental Protocols for Spectral Acquisition
To ensure data integrity and reproducibility (Trustworthiness), follow these standardized

preparation protocols.

Protocol A: NMR Sample Preparation
Mass: Weigh 10–15 mg of Methyl 2-(acetoxymethyl)acrylate into a clean vial.

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
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Note: Avoid DMSO-d

unless necessary, as it may cause peak broadening due to viscosity or interaction with the
ester.

Filtration: If the sample appears cloudy (polymerization initiation), filter through a cotton plug

into the NMR tube.

Acquisition:

H: 16 scans, 1 second relaxation delay.

C: 512–1024 scans (due to lower sensitivity), proton-decoupled.

Protocol B: IR Sample Preparation (Neat Oil)
Method: Attenuated Total Reflectance (ATR) is preferred for this liquid monomer.

Cleaning: Clean the diamond/ZnSe crystal with isopropanol and ensure the background

spectrum is flat.

Application: Place 1 drop of the neat liquid on the crystal.

Acquisition: 16–32 scans at 4 cm

resolution.

Validation: Check for the absence of a broad OH stretch (~3400 cm

). If present, the sample has hydrolyzed or contains precursor.
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Figure 2: Logical flowchart for distinguishing the target molecule from its hydrolytic precursor

using spectral markers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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